Computed Lipophilicity (XLogP3) Differentiates 2-Ethoxyphenyl from 4-Ethoxyphenyl and Difluorophenyl Analogs
The computed lipophilicity (XLogP3) of the target compound is 2.9 [1]. Its positional isomer, the 4-ethoxyphenyl variant (CAS 892760-83-7), exhibits an XLogP3 of 2.9, showing identical predicted logP despite the substitution shift [2]. In contrast, the 2,4-difluorophenyl analog (CAS 892761-73-8) has a substantially higher XLogP3 of 3.63, indicating a >0.7 log unit increase in lipophilicity [3]. The lower lipophilicity of the target compound compared to the fluorinated analog predicts improved aqueous solubility and may translate to a different pharmacokinetic profile, influencing its suitability for cellular assays versus biochemical assays.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 4-Ethoxyphenyl analog (CAS 892760-83-7): XLogP3 = 2.9; 2,4-Difluorophenyl analog (CAS 892761-73-8): XLogP3 = 3.63 |
| Quantified Difference | No difference vs. 4-ethoxy isomer; -0.73 log units (lower) vs. difluorophenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem data |
Why This Matters
Lipophilicity directly impacts solubility and permeability; the target compound's lower XLogP3 relative to fluorinated analogs may favor aqueous solubility, a key consideration when selecting a scaffold for cellular screening.
- [1] PubChem. (2007). Compound Summary: 1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine. CID 16019918. National Center for Biotechnology Information. View Source
- [2] Kuujia. (n.d.). Product Details for 1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (CAS 892760-83-7). Kuujia Chemical Database. View Source
- [3] ChemSpider. (2024). 1-(2,4-Difluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine. CSID: 5522170. Royal Society of Chemistry. View Source
